Cas no 1016494-93-1 (1-(3,4-Dimethylbenzoyl)piperidin-4-amine)

1-(3,4-Dimethylbenzoyl)piperidin-4-amine is a chemically synthesized compound featuring a piperidine core substituted with an amine group at the 4-position and a 3,4-dimethylbenzoyl moiety at the 1-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the dimethylbenzoyl group enhances lipophilicity, potentially improving membrane permeability, while the piperidin-4-amine scaffold offers versatility for further derivatization. The compound’s well-defined molecular architecture makes it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting central nervous system or enzyme modulation. Its purity and stability under standard conditions further support its use in research and industrial synthesis.
1-(3,4-Dimethylbenzoyl)piperidin-4-amine structure
1016494-93-1 structure
Product Name:1-(3,4-Dimethylbenzoyl)piperidin-4-amine
CAS No:1016494-93-1
MF:C14H20N2O
MW:232.321403503418
CID:5069605
Update Time:2025-05-20

1-(3,4-Dimethylbenzoyl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethylbenzoyl)piperidin-4-amine
    • (4-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone
    • (4-aminopiperidin-1-yl)-(3,4-dimethylphenyl)methanone
    • 1-(3,4-Dimethylbenzoyl)piperidin-4-amine
    • Inchi: 1S/C14H20N2O/c1-10-3-4-12(9-11(10)2)14(17)16-7-5-13(15)6-8-16/h3-4,9,13H,5-8,15H2,1-2H3
    • InChI Key: ZUFQGHHSOHHJEH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=C(C)C=1)N1CCC(CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 271
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.3

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Additional information on 1-(3,4-Dimethylbenzoyl)piperidin-4-amine

Comprehensive Overview of 1-(3,4-Dimethylbenzoyl)piperidin-4-amine (CAS No. 1016494-93-1)

1-(3,4-Dimethylbenzoyl)piperidin-4-amine (CAS No. 1016494-93-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the class of piperidine derivatives, which are widely studied for their bioactive potential. The presence of both a dimethylbenzoyl group and an amine functionality in its structure makes it a versatile intermediate in synthetic chemistry.

In recent years, the demand for piperidine-based compounds like 1-(3,4-Dimethylbenzoyl)piperidin-4-amine has surged, driven by their relevance in drug discovery and development. Researchers are particularly interested in its potential as a building block for designing novel therapeutics targeting neurological and metabolic disorders. The compound's CAS No. 1016494-93-1 is frequently searched in academic and industrial databases, reflecting its growing importance in the field.

One of the key reasons for the popularity of 1-(3,4-Dimethylbenzoyl)piperidin-4-amine is its role in medicinal chemistry. Its structure allows for easy modification, enabling scientists to explore a wide range of derivatives with varying biological activities. This adaptability aligns with current trends in personalized medicine and targeted drug delivery, where tailored molecular designs are crucial for efficacy and safety. Additionally, the compound's amine group provides a reactive site for further functionalization, making it a valuable tool in combinatorial chemistry.

The synthesis of 1-(3,4-Dimethylbenzoyl)piperidin-4-amine typically involves multi-step organic reactions, including amidation and reductive amination processes. These methods are well-documented in the literature, ensuring reproducibility for industrial and academic labs. The compound's CAS No. 1016494-93-1 serves as a unique identifier, facilitating accurate referencing in patents and research papers. Its purity and stability are critical factors for applications in high-throughput screening and preclinical studies.

Beyond pharmaceuticals, 1-(3,4-Dimethylbenzoyl)piperidin-4-amine has potential applications in material science. Its aromatic and aliphatic components make it a candidate for designing advanced polymers and ligands for catalysis. This versatility is particularly relevant in the context of sustainable chemistry, where researchers seek eco-friendly alternatives to traditional materials. The compound's structural motifs are also being explored for their role in supramolecular chemistry, a field gaining traction due to its implications in nanotechnology.

From an analytical perspective, 1-(3,4-Dimethylbenzoyl)piperidin-4-amine can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure precise identification and quality control, which are essential for regulatory compliance in pharmaceutical manufacturing. The compound's CAS No. 1016494-93-1 is often cross-referenced in analytical reports to maintain consistency across studies.

In conclusion, 1-(3,4-Dimethylbenzoyl)piperidin-4-amine (CAS No. 1016494-93-1) represents a promising compound with multifaceted applications in drug development, material science, and beyond. Its structural features and reactivity profile make it a valuable asset for researchers aiming to address contemporary challenges in chemistry and biology. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative research endeavors.

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